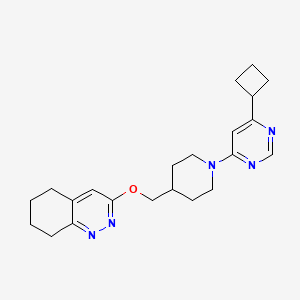

3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Description

Properties

IUPAC Name |

3-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c1-2-7-19-18(4-1)12-22(26-25-19)28-14-16-8-10-27(11-9-16)21-13-20(23-15-24-21)17-5-3-6-17/h12-13,15-17H,1-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULVXELQQOHRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC(=C4)C5CCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various research findings.

The molecular formula of the compound is with a molecular weight of approximately 300.4 g/mol. The structure includes a tetrahydrocinnoline core linked to a piperidine and pyrimidine moiety, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N4O |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | VZKSXOTZFWYQMX-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the piperidine and pyrimidine intermediates followed by their coupling with the tetrahydrocinnoline framework. Common reagents include cyclobutyl bromide and various solvents like dichloromethane.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines by modulating key signaling pathways involved in tumor growth. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism.

- Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling cascades.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of similar compounds. For example, pyrimidine derivatives have been shown to exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

- Anticancer Studies : A series of derivatives related to this compound were tested for their antitumor effects. Results indicated that they could induce apoptosis in human cancer cells and inhibit tumor growth in vivo models.

- Antifungal Activity : Research on piperidine-based compounds has demonstrated antifungal properties against resistant strains of Candida auris, suggesting potential applications in treating fungal infections .

Comparative Analysis

The biological activity of this compound can be compared with other known compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor |

| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |

| Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Pyrimidine Substituents: The cyclobutyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the methyl group in . This may improve membrane permeability but could reduce solubility.

Core Modifications: The tetrahydrocinnoline core in the target compound and its analogs contrasts with the triazolopyridine core in EP 3 532 474 B1 derivatives . The latter’s fused triazole ring may enhance metabolic stability but reduce conformational flexibility.

Linker and Functional Groups: The piperidinylmethoxy linker is conserved across cinnoline analogs but varies in substituent bulkiness. For example, the thiazole-containing compound has a shorter linker, possibly limiting binding pocket accessibility. EP 3 532 474 B1 derivatives incorporate sulfonamide/carbamoyl groups, which are absent in the target compound. These groups are often used to modulate solubility and target selectivity .

Inferred Pharmacological Properties

Table 2: Hypothetical Activity Based on Structural Proxies

Discussion:

- The cyclobutyl-pyrimidine moiety in the target compound is structurally analogous to inhibitors of Janus kinases (JAK) and phosphoinositide 3-kinases (PI3K), where bulky substituents improve selectivity against ATP-binding pockets .

- In contrast, the methyl-pyrimidine analog may exhibit broader but weaker activity, as seen in early-stage kinase inhibitors with smaller substituents.

- The thiazole-containing analog could target enzymes requiring π-π stacking or metal coordination, such as histone deacetylases (HDACs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.